silyl CAS No. 93522-47-5](/img/structure/B14349844.png)
[(2-Nitrophenyl)methoxy](diphenyl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrophenyl)methoxysilyl is an organosilicon compound that features a silyl group bonded to a methoxy group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methoxysilyl can be achieved through several methods. One common approach involves the reaction of diphenylchlorosilane with 2-nitrophenol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ether linkage.
Industrial Production Methods
Industrial production of (2-Nitrophenyl)methoxysilyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitrophenyl)methoxysilyl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Nitrophenyl)methoxysilyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Nitrophenyl)methoxysilyl involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The methoxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
(2-Nitrophenyl)methoxysilyl can be compared with other silyl ethers such as:
Trimethylsilyl ethers: Commonly used as protecting groups for alcohols, but (2-Nitrophenyl)methoxysilyl offers additional functionality due to the nitrophenyl group.
Tert-Butyldimethylsilyl ethers: Known for their stability, but (2-Nitrophenyl)methoxysilyl provides unique reactivity due to the presence of the nitro group.
Triisopropylsilyl ethers: Provide steric hindrance, but (2-Nitrophenyl)methoxysilyl offers different electronic properties.
Eigenschaften
CAS-Nummer |
93522-47-5 |
|---|---|
Molekularformel |
C19H16NO3Si |
Molekulargewicht |
334.4 g/mol |
InChI |
InChI=1S/C19H16NO3Si/c21-20(22)19-14-8-7-9-16(19)15-23-24(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
InChI-Schlüssel |
GRJDFWYERMQLCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


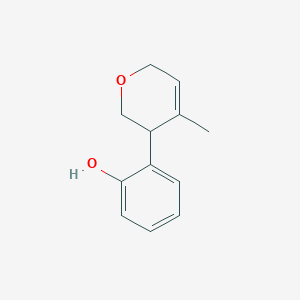
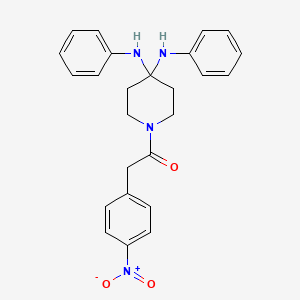

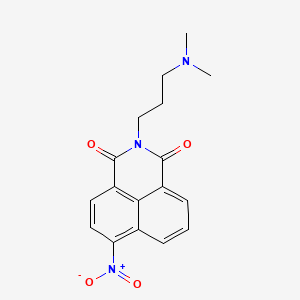
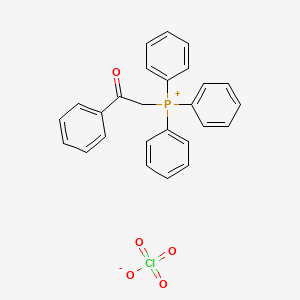

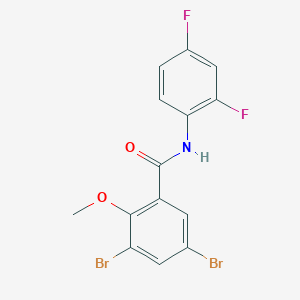
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)




![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
